Benzyl 3-formylpyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-formylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Key Chiral Building Blocks
- Benzyl 3-formylpyrrolidine-1-carboxylate is used in the synthesis of key chiral building blocks for biologically active compounds, utilizing aziridinium ion intermediates for efficient and practical synthesis (Ohigashi et al., 2010).
Study of Tautomerism in Pyrroles
- The compound is involved in the study of tautomerism in 3-hydroxypyrroles, providing insights into the factors governing the tautomerism of these molecules (Momose et al., 1979).
Electrophilic Substitution Reactions
- This compound plays a role in electrophilic substitution reactions, particularly in the Vilsmeier reaction to form aldehydes with specific orientations (Boukou-Poba et al., 1981).
Carboxylation of Benzylic C–H Bonds
- The compound is used in the carboxylation of benzylic C–H bonds with CO2, demonstrating a visible-light-mediated transformation under metal-free conditions (Meng et al., 2019).
Development of Antimicrobial Agents
- Research into the synthesis of novel pyrrolidine derivatives, including this compound, has potential applications in developing antimicrobial agents (Sreekanth & Jha, 2020).
Preparation of Aminopyrrolidine Derivatives
- The compound is used in the rapid and efficient preparation of 1-benzyl 3-aminopyrrolidine, a derivative with potential applications in various chemical syntheses (Jean et al., 2001).
Carboxylation of Pyrroles with CO2
- This compound is involved in the Lewis acid-mediated carboxylation of pyrroles with CO2, providing an efficient method to synthesize carboxylic acids (Nemoto et al., 2009).
Formation of Benzyl Esters
- The compound is significant in the formation of benzyl esters from carboxylic acids, demonstrating its versatility in organic synthesis (Tummatorn et al., 2007).
Development of Chiral Organocatalysts
- It's used in the synthesis of (S)-1-formylpyrrolidine-2-carboxylic acid derivatives, which are studied as chiral organocatalysts for the enantioselective reduction of ketones and ketimines (Chen et al., 2008).
Properties
IUPAC Name |
benzyl 3-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404973 | |
Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-86-7 | |
Record name | Benzyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 276872-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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